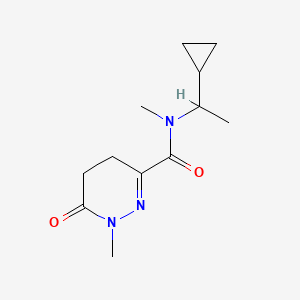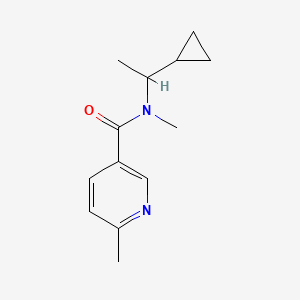![molecular formula C16H20N2O B7493840 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone, also known as TMIPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling protein that regulates various cellular processes.
Biochemical and Physiological Effects
1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and PKC activity, the induction of apoptosis in cancer cells, and the modulation of intracellular calcium levels. It has also been shown to have anti-inflammatory and anti-microbial activities, making it a promising candidate for the development of new drugs and therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone is its versatility and ease of synthesis, which makes it a valuable tool for researchers in various fields. However, 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be addressed in future studies to fully realize the potential of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone in various applications.
Direcciones Futuras
There are several future directions for research on 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone, including the development of new synthetic methods to improve the efficiency and scalability of the process, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action and physiological effects. Further studies are needed to fully understand the potential of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone and to develop new applications for this promising compound.
Conclusion
In conclusion, 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully realize the potential of 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone and to develop new applications for this promising compound.
Métodos De Síntesis
1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone can be synthesized using a multistep process that involves the condensation of 2,4,6-trimethylacetophenone with 2-methylimidazole and formaldehyde. The resulting product is then subjected to a reduction reaction to obtain 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone in high yield and purity. This synthesis method has been optimized and modified by various researchers to improve the efficiency and scalability of the process.
Aplicaciones Científicas De Investigación
1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for metal-ion detection in analytical chemistry.
Propiedades
IUPAC Name |
1-[2,4,6-trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-8-11(2)16(13(4)19)12(3)15(10)9-18-7-6-17-14(18)5/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWFLPEPZFUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CN2C=CN=C2C)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)




![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
